molecular formula C7H4F7N3O2 B1350593 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole CAS No. 82633-69-0

5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Cat. No.: B1350593
CAS No.: 82633-69-0
M. Wt: 295.11 g/mol
InChI Key: UOFISFKBSXJEHZ-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H4F7N3O2 and its molecular weight is 295.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F7N3O2/c1-2-3(17(18)19)4(16-15-2)5(8,9)6(10,11)7(12,13)14/h1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFISFKBSXJEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379289
Record name 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82633-69-0
Record name 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of novel heterocyclic compounds, particularly those incorporating fluorinated moieties, is a cornerstone of modern pharmaceutical and agrochemical research. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating a robust and multi-faceted analytical approach for unambiguous structural confirmation. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a molecule presenting challenges and opportunities inherent to its class. We will move beyond a simple recitation of techniques to explain the causality behind our analytical choices, demonstrating how a synergistic application of modern spectroscopic methods provides an unassailable structural proof.

The Analytical Challenge: Beyond Simple Confirmation

Integrated Analytical Workflow

Our approach is rooted in a logical progression from foundational data to definitive confirmation. We begin with techniques that confirm molecular formula and functional groups (Mass Spectrometry and IR Spectroscopy) and then employ the full power of multi-dimensional and multi-nuclear NMR spectroscopy to map the molecular framework. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter for solid-state structural confirmation.

G cluster_0 Initial Characterization cluster_1 Core Structural Mapping (NMR) cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) Confirms Molecular Formula H_NMR 1H NMR Identifies CH₃ and NH protons MS->H_NMR Molecular Ion Match IR IR Spectroscopy Identifies Functional Groups IR->H_NMR Functional Group Match C_NMR 13C NMR Identifies Carbon Skeleton H_NMR->C_NMR F_NMR 19F NMR Confirms Perfluoropropyl Structure F_NMR->C_NMR TwoD_NMR 2D NMR (HSQC, HMBC) Establishes Atom Connectivity C_NMR->TwoD_NMR Assign Signals XRAY X-Ray Crystallography Unambiguous 3D Structure TwoD_NMR->XRAY Corroborates Solution-State Structure Final Elucidated Structure: 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole TwoD_NMR->Final Confirms Regiochemistry XRAY->Final Provides Solid-State Proof

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first and most critical step. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. This technique is indispensable for distinguishing the target compound from potential impurities or byproducts that may have similar nominal masses.

For C₇H₄F₇N₃O₂ , the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ is 296.0222 . Observing a mass-to-charge ratio (m/z) within a narrow tolerance (typically < 5 ppm) of this value provides high confidence in the molecular formula.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. A lock mass or internal calibrant should be used to ensure high mass accuracy.

  • Analysis: Compare the measured exact mass of the most abundant ion peak with the theoretical mass calculated for the C₇H₄F₇N₃O₂ formula.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. While it doesn't provide information on atom connectivity, it serves as a crucial validation step. The presence of characteristic absorption bands for the nitro (NO₂), amine (N-H), and carbon-fluorine (C-F) bonds confirms that the primary chemical transformations in the synthesis were successful.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (pyrazole ring)
1550 - 1475StrongAsymmetric N-O stretching (NO₂)[2]
1360 - 1290StrongSymmetric N-O stretching (NO₂)[2]
1300 - 1100Very StrongC-F stretching (perfluoropropyl group)
~1600MediumC=N stretching (pyrazole ring)
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum.

  • Data Processing: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this specific compound, a multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional (HSQC, HMBC) approach is not just beneficial, but essential. This suite of experiments allows us to "walk" through the molecule's bonding framework, definitively placing each substituent on the pyrazole ring and confirming the structure of the perfluoroalkyl chain. The choice of DMSO-d₆ as a solvent is strategic; its hydrogen-bonding capability slows the exchange of the labile N-H proton, making it more likely to be observed in the ¹H NMR spectrum.[3]

One-Dimensional NMR (¹H, ¹⁹F, ¹³C)
  • ¹H NMR: Provides the simplest information. We expect to see a singlet for the C5-methyl group and a broad singlet for the N1-H proton. The absence of any other signals in the aromatic or vinylic region is a key indicator of a fully substituted pyrazole ring.

  • ¹⁹F NMR: This experiment is crucial for verifying the perfluoropropyl group. We expect three distinct signals corresponding to the CF₃, the internal CF₂, and the CF₂ group attached to the pyrazole ring. The chemical shifts and, most importantly, the coupling patterns (multiplicity) between these fluorine nuclei will confirm the linear n-propyl arrangement.[4][5]

  • ¹³C NMR: Will show signals for all seven carbon atoms in the molecule. The carbons of the perfluoropropyl group will appear as complex multiplets due to strong one-bond and two-bond C-F coupling.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~14-15br sN1-H
~2.5sC5-CH
¹⁹F ~ -81t-CF₂-CF₂-CF
~ -115m-CF ₂-CF₂-CF₃
~ -126mPyrazole-CF ₂-CF₂-
¹³C ~148-C 5-CH₃
~145t (²JCF ≈ 25-30 Hz)C 3-CF₂
~118-C 4-NO₂
~118q (¹JCF ≈ 285 Hz)-CF₂-CF₂-C F₃
~110tq-C F₂-CF₂-CF₃
~108ttPyrazole-C F₂-CF₂-
~12-C5-C H₃

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

Two-Dimensional NMR: Establishing Connectivity

Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they are connected. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle of regiochemistry. It detects correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the structure.

Critical Correlations for Confirmation:

  • CH₃ Protons to Ring Carbons: The protons of the methyl group at C5 should show a strong correlation to the carbon they are attached to (C5, a ³J correlation) and a weaker correlation to the adjacent C4.

  • CF₂ Protons to Ring Carbons: While there are no protons on the perfluoropropyl group, the fluorine nuclei can be used in an H-F HMBC equivalent, or we can rely on the proton correlations. The key is that the methyl group's location is fixed by its correlations, thus defining the perfluoropropyl group's position at C3 by elimination and supported by other data. A ³J correlation from the methyl protons to C4 is the definitive link.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra Acquisition:

    • HSQC: Acquire a gradient-selected Heteronuclear Single Quantum Coherence spectrum to correlate directly bonded protons and carbons.

    • HMBC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation spectrum, optimized for a long-range coupling constant of 8 Hz, to observe 2- and 3-bond correlations.

  • Data Analysis: Use appropriate NMR software to process and analyze all spectra, identifying cross-peaks to build the connectivity map of the molecule.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[6][7][8] It generates a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom and confirming connectivity, regiochemistry, and conformation. Obtaining a publication-quality crystal structure is the gold standard for characterizing a novel chemical entity.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solution of the compound in a mixed solvent system (e.g., dichloromethane/hexane) or vapor diffusion are common methods.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal under a stream of nitrogen gas (typically to ~100 K) to minimize thermal motion. Collect diffraction data using Mo-Kα or Cu-Kα radiation.[8]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods (e.g., using software like SHELXT). Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[8]

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is a clear demonstration of the necessity for a modern, multi-technique analytical strategy. Each experiment, from HRMS to 2D NMR, provides a layer of evidence that, on its own, is insufficient for absolute proof. However, when integrated, these orthogonal datasets create a self-validating system. The molecular formula from HRMS is confirmed by NMR and IR, which in turn identify the components whose connectivity is definitively mapped by HMBC. This entire solution-state model can then be unequivocally verified in the solid state by X-ray crystallography. This rigorous, evidence-based workflow ensures the highest level of scientific integrity and provides the trustworthy data required for further research and development.

References

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  • MDPI. (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]

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  • W. T. T. D. & Kivinen, A. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

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  • Ghesner, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available at: [Link]

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Sources

Introduction: The Activating Power of the Nitro Group on the Pyrazole Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in Nitropyrazole Derivatives

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. While the parent ring system exhibits a degree of aromatic stability, the introduction of a nitro (-NO₂) group dramatically alters its electronic landscape and chemical reactivity. The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. This strong electron withdrawal deactivates the pyrazole ring towards electrophilic aromatic substitution but profoundly activates it for nucleophilic attack, making nitropyrazoles versatile building blocks in medicinal chemistry and materials science.[1][2]

The reactivity is further nuanced by the position of the nitro group. A nitro group at the C4 position effectively delocalizes negative charge from nucleophilic attack at the C3 or C5 positions, whereas a C3-nitro group activates the C5 position. Furthermore, in N-unsubstituted nitropyrazoles, the electron-withdrawing effect of the nitro group increases the acidity of the N-H proton, making N-functionalization a key reactive pathway.[1][3] This guide explores the core reactivity patterns of nitropyrazoles, providing mechanistic insights and practical experimental protocols for researchers in drug development and chemical synthesis.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactive Manifold

Nucleophilic aromatic substitution (SNAr) is arguably the most important reaction class for nitropyrazole derivatives. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient pyrazole ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer-like complex.[2][4] The subsequent departure of a leaving group re-establishes the aromaticity of the ring. The presence of one or more nitro groups is often essential for stabilizing the negative charge in the intermediate, thereby lowering the activation energy of the reaction.[5]

The SNAr Mechanism: An Overview

The general mechanism involves the attack of a nucleophile on a carbon atom bearing a leaving group. The strong electron-withdrawing nitro group, particularly when positioned ortho or para to the reaction center, stabilizes the resulting anionic σ-complex through resonance, which is typically the rate-determining step.[2]

SNAr_Mechanism Start Nitropyrazole Derivative (with Leaving Group 'L') Intermediate Meisenheimer-like Complex (Anionic σ-complex) Start->Intermediate Addition (Rate-determining) Product Substituted Product Intermediate->Product Elimination LeavingGroup Leaving Group (L⁻) Intermediate->LeavingGroup - Reagents Nucleophile (Nu⁻) Reagents->Start +

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity and Leaving Group Effects

The outcome of SNAr reactions is highly dependent on the substitution pattern of the nitropyrazole.

  • Attack on a C-H position vs. a C-L position: Nucleophilic attack can occur at a carbon atom bearing a leaving group (L) or a hydrogen atom. While addition at a C-H position is often kinetically faster, it is usually reversible. The slower, but typically irreversible, addition at the carbon bearing a leaving group leads to the final substitution product.[4]

  • Displacement of Halogens and Other Groups: In substrates like 1,4-dinitropyrazole, the nitro group at C4 activates the C3 and C5 positions. If a leaving group is present at one of these positions, it can be readily displaced. For instance, 1,4-dinitropyrazole reacts with secondary amines like piperidine and morpholine in ethanol at room temperature, where the nucleophile attacks the C5 position, leading to the displacement of the C5-nitro group.[6]

  • Displacement of a Nitro Group: The nitro group itself can serve as the leaving group, a reaction of significant synthetic utility. This is particularly prevalent in polynitrated systems. For example, the nitration of 3,5-dinitropyrazole can yield 3,4,5-trinitropyrazole. In this product, the C4-nitro group is highly activated and can be regioselectively substituted by various nucleophiles, including ammonia, amines, and thiols, under mild conditions.[7]

Data Summary: Representative SNAr Reactions
SubstrateNucleophileConditionsProductYield (%)Reference
1,4-DinitropyrazolePiperidineEthanol, RT4-Nitro-5-piperidylpyrazoleHigh[6][8]
1,4-DinitropyrazoleMorpholineEthanol, RT3(5)-Morpholyl-4-nitropyrazoleHigh[6]
3,4,5-TrinitropyrazoleAmmoniaMild3,5-Dinitro-4-aminopyrazoleGood[7]
3,4,5-TrinitropyrazoleThiolsMild3,5-Dinitro-4-(alkylthio)pyrazoleGood[7]
Experimental Protocol: Synthesis of 3(5)-Morpholyl-4-nitropyrazole

This protocol is adapted from the nucleophilic substitution reaction on 1,4-dinitropyrazole.[6]

  • Dissolution: Dissolve 1,4-dinitropyrazole (1.0 g, 6.3 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: To the stirred solution, add morpholine (1.1 g, 12.6 mmol, 2.0 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Upon completion, reduce the solvent volume under reduced pressure. Add water (30 mL) to the residue to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 3(5)-morpholyl-4-nitropyrazole.

  • Causality Note: Ethanol is an ideal solvent as it solubilizes the reactants without competing as a nucleophile. A two-fold excess of the amine nucleophile is used to drive the reaction to completion and neutralize any nitrous acid formed as a byproduct.[6]

Reduction of the Nitro Group: A Gateway to Aminopyrazoles

The reduction of the nitro group to a primary amine is a fundamental transformation in the functionalization of nitropyrazoles. The resulting aminopyrazoles are crucial intermediates for the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and high-performance energetic materials.[9] The choice of reducing agent is critical to ensure high yields and avoid unwanted side reactions.

Common Reduction Methodologies
  • Catalytic Hydrogenation: This is a widely used method, typically employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It is generally clean and high-yielding, but care must be taken to prevent over-reduction of the pyrazole ring itself.

  • Metal-Acid Systems: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective but can require harsh conditions and tedious workups to remove metal salts.

  • Hydrazine-Based Reduction: The use of hydrazine hydrate in the presence of a catalyst such as Raney Nickel or a Nickel-Rhenium (Ni-Re) aqueous slurry provides a highly efficient and often milder alternative.[10] This system is particularly effective for various nitro-heterocycles.

Reduction_Workflow Start Nitropyrazole Substrate (e.g., 4-Nitropyrazole) Process Reduction Step Start->Process Product Aminopyrazole Product (e.g., 4-Aminopyrazole) Process->Product Reagents Reducing Agent (e.g., Ni-Re / N₂H₄·H₂O) Reagents->Process

Caption: General workflow for the reduction of a nitropyrazole.

Experimental Protocol: Reduction of 4-Nitropyrazole using Ni-Re and Hydrazine Hydrate

This protocol is based on methodologies reported for the efficient reduction of nitroaromatic compounds.[10]

  • Setup: To a 100 mL three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add 4-nitropyrazole (1.13 g, 10 mmol) and ethanol (40 mL).

  • Catalyst Addition: Add a catalytic amount of aqueous Nickel-Rhenium slurry (approx. 0.1 g).

  • Heating: Heat the mixture to a gentle reflux (approximately 40-50 °C).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 1.5 mL, ~25 mmol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction should be observed.

  • Reaction Monitoring: Stir the reaction at 50 °C for 2-3 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude 4-aminopyrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Causality Note: The dropwise addition of hydrazine hydrate is crucial to control the exothermicity of the reaction. The Ni-Re catalyst provides a high surface area for the efficient decomposition of hydrazine and the subsequent reduction of the nitro group.[10]

Reactivity at the Ring Nitrogen: N-Functionalization and Rearrangement

For nitropyrazoles that are unsubstituted on the ring nitrogen, the N-H bond is an additional site of reactivity.

N-H Acidity and N-Alkylation

The electron-withdrawing nitro group significantly increases the acidity of the N-H proton, facilitating its removal by a base. The resulting pyrazolate anion is a potent nucleophile that can readily undergo N-alkylation or other N-functionalization reactions.[1] For instance, 4-nitropyrazole can be efficiently methylated by reacting it with iodomethane in the presence of a base like potassium carbonate in DMF.[1]

N-Nitration and Thermal Rearrangement

Nitration of pyrazole itself often first occurs on a ring nitrogen atom to form an N-nitropyrazole. These N-nitro intermediates are often thermally unstable and can undergo an uncatalyzed intramolecular rearrangement to yield the more stable C-nitropyrazoles.[7][11] This N-nitro to C-nitro rearrangement is a key synthetic strategy for accessing specific isomers, such as 3(5)-nitropyrazole from the thermal rearrangement of 1-nitropyrazole.[11]

Rearrangement Start N-Nitropyrazole Product C-Nitropyrazole Start->Product Thermal Rearrangement (Δ)

Caption: Schematic of the thermal rearrangement of N-nitropyrazole.

Conclusion

The nitro group imparts a rich and versatile reactivity to the pyrazole core. It serves as a powerful activating group for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups through the displacement of other substituents or the nitro group itself. Furthermore, the nitro group can be readily reduced to the corresponding amine, providing a crucial entry point for further synthetic elaboration. Finally, its electronic influence on the pyrazole N-H bond facilitates diverse N-functionalization strategies. A thorough understanding of these reactivity patterns is essential for leveraging nitropyrazole derivatives as powerful synthons in the design and development of novel pharmaceuticals and advanced functional materials.

References

  • Zhang S., Gao Z., Lan D., Jia Q., Liu N., Zhang J., Kou K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

  • Kanishchev, M. I., & Fainzil'berg, A. A. (2005). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 34(10), 1125-1153. [Link]

  • Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., & Shevelev, S. A. (1996). Nitropyrazoles. 10. Substituted N-nitropyrazoles. Russian Chemical Bulletin, 45(11), 2589-2593. [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782. [Link]

  • Jin, Q., Zhang, J., He, C., & Parrish, D. A. (2010). 3,4,5-Trinitro-1H-pyrazole: A High-Performance Energetic Material. Angewandte Chemie International Edition, 49(48), 9233-9235. [Link]

  • Li, Y., Qi, C., Li, S., Zhang, H., Sun, C., Yu, Y., & Pang, S. (2016). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 21(11), 1568. [Link]

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). [Link]

  • Harhammer, M., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6529. [Link]

  • He, C., Zhang, J., Zhang, T., Zhang, M., Li, Y., & Shreeve, J. M. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 42(15), 12519-12524. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Habraken, C. L., & Poels, E. K. (1974). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 39(21), 3143-3144. [Link]

  • Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 42(17), 2893-2897. [Link]

  • Chupakhin, O. N., & Charushin, V. N. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 13-25. [Link]

  • Anonymous. (2009). Experiment 7 — Nucleophilic Substitution. Chem 21 Course Material. [Link]

  • Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., & Shevelev, S. A. (2001). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Chemistry of Heterocyclic Compounds, 37(6), 724-730. [Link]

  • Yuriy, S. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters, 14(15), 3948-3951. [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole: An Application Note for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic profiles, make fluorinated organic molecules highly sought after. Among these, pyrazole derivatives stand out due to their broad spectrum of biological activities. This application note provides a comprehensive, in-depth guide for the synthesis of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a novel compound with potential applications in drug discovery and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, two-step synthetic pathway from a custom-synthesized β-diketone precursor.

Strategic Overview of the Synthesis

The synthesis of the target molecule, 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, is logically approached in a two-step sequence. The initial and most critical phase is the construction of the pyrazole core, which is achieved through the cyclization of a specialized β-diketone with hydrazine. This is followed by a regioselective nitration of the pyrazole ring to introduce the nitro group at the C4 position. The electron-withdrawing nature of the perfluoropropyl group at C3 is a key consideration, influencing both the cyclization and the subsequent electrophilic aromatic substitution.

Synthesis_Overview Start Starting Materials: Perfluorobutyryl Chloride & Acetone Step1 Step 1: Synthesis of 5-Methyl-3-(perfluoropropyl)-1H-pyrazole Start->Step1 Claisen Condensation & Knorr Pyrazole Synthesis Step2 Step 2: Nitration of the Pyrazole Precursor Step1->Step2 Electrophilic Aromatic Substitution FinalProduct Final Product: 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole Step2->FinalProduct

Caption: Overall synthetic strategy for 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole.

Part 1: Synthesis of the Precursor - 5-Methyl-3-(perfluoropropyl)-1H-pyrazole

The cornerstone of this synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In this protocol, the required β-diketone, 1,1,1,2,2,3,3-heptafluoro-4,6-nonanedione, is first prepared via a Claisen condensation.

Materials and Reagents
ReagentPuritySupplier
Perfluorobutyryl chloride≥98%Major Supplier
AcetoneACS GradeMajor Supplier
Sodium ethoxide≥95%Major Supplier
Diethyl ether, anhydrous≥99.8%Major Supplier
Hydrochloric acid, concentrated37%Major Supplier
Hydrazine hydrate≥98%Major Supplier
Ethanol200 ProofMajor Supplier
2,2,2-Trifluoroethanol (TFE)≥99%Major Supplier
Protocol 1.1: Synthesis of 1,1,1,2,2,3,3-Heptafluoro-4,6-nonanedione
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether (100 mL).

  • Claisen Condensation: Cool the solution to 0 °C in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise over 30 minutes. After the addition is complete, add a solution of perfluorobutyryl chloride (1.0 eq) in anhydrous diethyl ether (30 mL) dropwise, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding ice-cold 1M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-diketone can be purified by vacuum distillation.

Protocol 1.2: Synthesis of 5-Methyl-3-(perfluoropropyl)-1H-pyrazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 1,1,1,2,2,3,3-heptafluoro-4,6-nonanedione (1.0 eq) in a 1:1 mixture of ethanol and 2,2,2-trifluoroethanol (TFE) (50 mL). The use of TFE has been shown to improve the regioselectivity of pyrazole formation with fluorinated β-diketones.[2]

  • Cyclization: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 5-Methyl-3-(perfluoropropyl)-1H-pyrazole.

Precursor_Synthesis Diketone 1,1,1,2,2,3,3-Heptafluoro- 4,6-nonanedione Reaction Cyclization (Knorr Synthesis) Diketone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol/TFE Solvent->Reaction Product 5-Methyl-3-(perfluoropropyl)- 1H-pyrazole Reaction->Product

Sources

mass spectrometry fragmentation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometric Fragmentation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a complex heterocyclic molecule featuring diverse chemical moieties. Understanding the fragmentation patterns of such molecules is critical for their unambiguous identification and characterization in various scientific disciplines, including drug development, metabolomics, and environmental analysis.[1] This document outlines predictive fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We present detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and the protocols are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation of novel pyrazole-based compounds.

Introduction: The Analytical Challenge

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic scaffold.[2] The target molecule, 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, presents a unique analytical challenge due to the combination of three distinct chemical functionalities, each with its own characteristic influence on mass spectrometric fragmentation:

  • The Pyrazole Core: A five-membered aromatic heterocycle prone to ring cleavage, typically involving the scission of the weak N-N bond.[3]

  • The Nitro Group (-NO₂): A strongly electron-withdrawing group whose fragmentation is characterized by the loss of NO, NO₂, and O radicals.[4][5][6]

  • The Perfluoropropyl Group (-C₃F₇): A highly electronegative substituent known for complex fragmentation pathways, including the loss of CF₃ and sequential CF₂ units.[7]

Elucidating the structure of such a molecule requires a systematic approach that combines high-resolution mass spectrometry with a foundational understanding of these competing fragmentation pathways. This application note serves as a comprehensive guide to that process.

Molecular Structure and Properties

  • IUPAC Name: 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

  • Molecular Formula: C₇H₄F₇N₃O₂

  • Monoisotopic Mass: 295.0192 u

  • Molecular Weight: 295.12 g/mol

  • Structure:

    
    
    

Analytical Strategy: A Dual-Pronged Approach

To gain a comprehensive understanding of the molecule's fragmentation, a dual strategy employing both "hard" and "soft" ionization techniques is recommended. Electron Ionization (EI), typically coupled with Gas Chromatography (GC), provides extensive fragmentation, offering a detailed structural fingerprint.[8][9] Conversely, Electrospray Ionization (ESI), a soft ionization method often paired with Liquid Chromatography (LC) and tandem mass spectrometry (MS/MS), generates a prominent molecular ion, which can be isolated and subjected to controlled fragmentation (Collision-Induced Dissociation, CID).[10][11]

G cluster_0 Analytical Workflow cluster_1 Hard Ionization cluster_2 Soft Ionization Analyte 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole (in appropriate solvent) GC Gas Chromatography (GC) Separation Analyte->GC Volatile Sample LC Liquid Chromatography (LC) Separation Analyte->LC Soluble Sample EI Electron Ionization (EI, 70 eV) Extensive Fragmentation GC->EI GCMS GC-MS Analysis (Structural Fingerprint) EI->GCMS Data_Analysis Data Interpretation & Structural Elucidation GCMS->Data_Analysis ESI Electrospray Ionization (ESI) Intact Molecular Ion LC->ESI MS1 MS1: Precursor Ion Selection (Select [M+H]⁺ or [M-H]⁻) ESI->MS1 CID Collision-Induced Dissociation (CID) Controlled Fragmentation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 MS2->Data_Analysis

Figure 1: Dual analytical workflow for comprehensive structural analysis.

Predicted Fragmentation Pathways

The following sections detail the predicted fragmentation cascades. These pathways are synthesized from established fragmentation rules for pyrazoles, nitroaromatics, and perfluorinated compounds.[4][7][12]

Electron Ionization (EI) Fragmentation

Under high-energy EI (70 eV), the molecular ion (M⁺˙, m/z 295) is expected to be of low abundance or absent. The fragmentation will be driven by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions.

EI_Fragmentation cluster_nitro Nitro Group Cleavage cluster_fluoro Perfluoropropyl Chain Cleavage cluster_ring Pyrazole Ring Cleavage M [M]⁺˙ m/z 295 M_NO2 [M - NO₂]⁺ m/z 249 M->M_NO2 - NO₂ (46 u) M_NO [M - NO]⁺˙ m/z 265 M->M_NO - NO (30 u) M_CF3 [M - CF₃]⁺ m/z 226 M->M_CF3 - CF₃ (69 u) M_C2F5 [M - C₂F₅]⁺ m/z 176 M->M_C2F5 - C₂F₅ (119 u) F_249_CF3 [M - NO₂ - CF₃]⁺ m/z 180 M_NO2->F_249_CF3 - CF₃ (69 u) F_249_N2H [C₇H₃F₇N]⁺ m/z 248 M_NO2->F_249_N2H - N₂H (29 u) M_CF3->F_249_CF3 - NO₂ (46 u) F_180_N2H [C₆HF₄N]⁺ m/z 177 F_249_CF3->F_180_N2H - HCN (27 u)

Figure 2: Predicted Electron Ionization (EI) fragmentation pathways.

Key EI Fragmentation Steps:

  • Loss of Nitro Group: The most facile cleavages involve the nitro group.

    • Loss of ·NO₂: This is a very common pathway for nitroaromatic compounds, leading to a significant peak at m/z 249 .[12]

    • Loss of ·NO: Rearrangement to a nitrite followed by loss of ·NO can produce an ion at m/z 265 .

  • Cleavage of the Perfluoropropyl Chain:

    • α-Cleavage (Loss of ·CF₃): Cleavage of the C-C bond adjacent to the pyrazole ring results in the loss of a trifluoromethyl radical, yielding an ion at m/z 226 .

    • Loss of ·C₂F₅: Cleavage further down the chain can result in the loss of a pentafluoroethyl radical, giving an ion at m/z 176 .

  • Secondary Fragmentation: The initial fragment ions undergo further decomposition. A prominent secondary fragment is expected at m/z 180 , resulting from the loss of ·NO₂ followed by the loss of ·CF₃ from the ion at m/z 249.

  • Pyrazole Ring Fission: The pyrazole ring itself can fragment, often through the loss of stable molecules like HCN or N₂. For example, the ion at m/z 180 could lose HCN to yield an ion at m/z 153 .

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI, the molecule will typically be observed as a protonated molecule [M+H]⁺ (m/z 296) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 294) in negative ion mode. The fragmentation observed upon CID will be more controlled.

ESI_Fragmentation cluster_fluoro Perfluoropropyl Chain Losses cluster_nitro Nitro Group Losses cluster_ring Ring & Methyl Losses MH [M+H]⁺ m/z 296 MH_HF [M+H - HF]⁺ m/z 276 MH->MH_HF - HF (20 u) MH_H2O [M+H - H₂O]⁺ m/z 278 MH->MH_H2O - H₂O (18 u) MH_CH3 [M+H - CH₃]⁺ m/z 281 MH->MH_CH3 - ·CH₃ (15 u) MH_HCN [M+H - HCN]⁺ m/z 269 MH->MH_HCN - HCN (27 u) MH_C2F5 [M+H - C₂F₅H]⁺ m/z 176 MH_HF->MH_C2F5 - C₂F₅H (120 u) MH_CF3 [M+H - CF₃H]⁺ m/z 226 MH_HF->MH_CF3 - CF₃H (70 u) MH_NO [M+H - NO]⁺˙ m/z 266

Figure 3: Predicted ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion.

Key ESI-MS/MS Fragmentation Steps ([M+H]⁺, m/z 296):

  • Loss of HF: The presence of the perfluoroalkyl chain and a protonated site makes the neutral loss of hydrogen fluoride (HF) a highly probable event, leading to a fragment at m/z 276 .

  • Loss of H₂O: The nitro group can participate in a rearrangement with the added proton, facilitating the loss of a water molecule to produce an ion at m/z 278 . This is a common pathway for protonated nitro compounds.[13]

  • Loss of HCN: Fragmentation of the pyrazole ring can lead to the expulsion of hydrogen cyanide, resulting in an ion at m/z 269 .

  • Loss from Perfluoropropyl Chain: Unlike the radical losses in EI, fragmentation in ESI often involves the loss of neutral, stable molecules. This could include losses of CF₃H (70 u) or C₂F₅H (120 u).

Summary of Predicted Key Fragments
IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossFormula of Loss
EI295 ([M]⁺˙)249·NO₂NO₂
EI295 ([M]⁺˙)226·CF₃CF₃
EI295 ([M]⁺˙)176·C₂F₅C₂F₅
EI249 ([M-NO₂]⁺)180·CF₃CF₃
ESI (+)296 ([M+H]⁺)278H₂OH₂O
ESI (+)296 ([M+H]⁺)276HFHF
ESI (+)296 ([M+H]⁺)269HCNHCN

Experimental Protocols

These protocols provide a starting point for method development. Instrument parameters should be optimized for the specific system being used.

Protocol 1: GC-MS Analysis

Objective: To generate a reproducible fragmentation pattern for library creation and structural confirmation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Acetonitrile).

    • Vortex until fully dissolved.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • GC-MS System & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent single quadrupole.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split 10:1, depending on concentration).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Self-Validation & QC:

    • Inject a solvent blank before and after the sample to check for carryover and system contamination.

    • Run a standard compound (e.g., Octafluoronaphthalene) to verify instrument performance and mass accuracy.

    • Acquire data in triplicate to ensure reproducibility of the fragmentation pattern and retention time.

Protocol 2: LC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain controlled fragmentation data for structural elucidation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of LC-MS grade Acetonitrile or Methanol.

    • Vortex until fully dissolved.

    • Perform serial dilutions in a 50:50 Water:Acetonitrile mixture (with 0.1% formic acid for positive mode) to a final concentration of 10-100 ng/mL.

  • LC-MS/MS System & Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Sciex Triple Quad™ 6500+ or Thermo Orbitrap Exploris™ or equivalent tandem mass spectrometer.[14][15]

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B, hold for 0.5 min.

      • Linear ramp to 95% B over 5 min.

      • Hold at 95% B for 2 min.

      • Return to 5% B and re-equilibrate for 2 min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

    • MS Conditions (Positive ESI):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • MS1 Scan: Scan for the precursor ion ([M+H]⁺) at m/z 296.

      • MS2 Product Ion Scan: Isolate m/z 296 and perform CID using a range of collision energies (e.g., stepped from 10-40 eV) to generate a comprehensive product ion spectrum.

  • Self-Validation & QC:

    • Inject a solvent blank between samples.

    • Use a system suitability standard (e.g., a mix of known compounds) to check retention time stability, peak shape, and instrument sensitivity.

    • If using a high-resolution MS, confirm the mass accuracy of the precursor and fragment ions to be within 5 ppm.[16][17][18]

Conclusion

The mass spectrometric fragmentation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is complex but predictable. It is governed by competing pathways initiated by the nitro, perfluoropropyl, and pyrazole functionalities. By employing a dual-pronged analytical strategy with GC-MS (EI) and LC-MS/MS (ESI), a chemist can generate a wealth of data. The EI spectrum provides a high-energy fragmentation fingerprint, while the ESI-MS/MS spectrum confirms the molecular weight and provides controlled, structurally informative fragmentation. The protocols and predictive pathways detailed in this guide provide a robust framework for the confident identification and structural elucidation of this and other similarly complex heterocyclic molecules.

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Application Note: A Scientist's Guide to Column Chromatography of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Purification Challenge of Fluorinated Pyrazoles

Fluorinated pyrazoles are a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[2][3][4] However, the very features that make these compounds so valuable also present unique challenges during their purification. The high electronegativity of fluorine and the presence of the nitrogen-containing pyrazole ring create a complex interplay of polarity, basicity, and potential for strong interactions with stationary phases.[5]

This guide provides a comprehensive framework for developing robust and efficient column chromatography protocols for the purification of fluorinated pyrazoles. We will move beyond generic starting points to explain the underlying chemical principles that govern separation, enabling researchers to make informed decisions and troubleshoot effectively.

Understanding the Analyte: The Impact of Fluorine and the Pyrazole Moiety

A successful purification strategy begins with a deep understanding of the target molecule.

  • The Role of Fluorine: The introduction of fluorine can have a paradoxical effect on polarity. A single fluorine atom often increases the polarity of a molecule due to the highly polar C-F bond.[5] Conversely, a trifluoromethyl (CF3) group, while possessing a strong dipole moment, can increase a molecule's overall hydrophobicity and lipophilicity due to its larger molar volume.[5] This duality is critical when selecting between normal-phase and reversed-phase chromatography.

  • The Pyrazole Ring: The pyrazole ring itself is a polar, heterocyclic system containing basic nitrogen atoms. These nitrogens can interact strongly with acidic sites on common stationary phases like silica gel, potentially leading to peak tailing, poor recovery, or even on-column degradation.[6]

  • Regioisomers and Stereoisomers: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which possess very similar physical properties, making their separation challenging.[6] For chiral fluorinated pyrazoles, enantiomeric separation will necessitate specialized chiral stationary phases.[6]

Strategic Selection of Chromatography Conditions

The fundamental principle of column chromatography is the differential partitioning of compounds between a stationary phase and a mobile phase.[7][8][9][10] The optimal conditions for separating fluorinated pyrazoles depend on a careful balance of these two components.

Choosing the Right Stationary Phase

The choice of stationary phase is the most critical decision in developing a separation method.

  • Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase.[11][12] More polar compounds interact more strongly with the stationary phase and elute later.[11][12]

    • Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography due to its high resolving power and low cost.[13] However, the acidic silanol groups (Si-OH) on the surface of silica can strongly adsorb the basic nitrogen atoms of the pyrazole ring, leading to the issues mentioned previously.[6]

    • Deactivated Silica Gel: To mitigate strong interactions with basic compounds, silica gel can be "deactivated" by adding a basic modifier like triethylamine (0.5-1% by volume) to the mobile phase.[6] This neutralizes the most acidic sites on the silica surface.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds like pyrazoles.[6] It lacks the strong acidity of silica gel, often resulting in better recovery and peak shape.

  • Reversed-Phase Chromatography: This technique employs a non-polar stationary phase and a polar mobile phase.[11][12][14] Non-polar (more hydrophobic) compounds are retained more strongly and elute later.[14]

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of non-polar to moderately polar compounds.[13] It is particularly useful for purifying more polar fluorinated pyrazoles that may be sparingly soluble in the non-polar solvents used for normal-phase chromatography.[6]

    • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These stationary phases offer alternative selectivity compared to traditional C18 columns.[15][16][17] They can engage in multiple types of interactions, including hydrophobic, π-π, dipole-dipole, and charge transfer interactions.[15][16] This makes them particularly well-suited for separating halogenated compounds and positional isomers.[16]

Table 1: Stationary Phase Selection Guide for Fluorinated Pyrazoles

Stationary PhaseChromatography ModeBest Suited ForKey Considerations
Silica Gel Normal-PhaseModerately polar, non-basic to weakly basic fluorinated pyrazoles. Separation of regioisomers.[6]Prone to strong adsorption of basic pyrazoles. May require deactivation with a basic modifier.[6]
Neutral Alumina Normal-PhaseBasic fluorinated pyrazoles that show poor recovery on silica gel.[6]Generally offers lower resolution than silica gel.
C18 (ODS) Reversed-PhasePolar fluorinated pyrazoles and their regioisomers.[6]Requires polar mobile phases (e.g., acetonitrile/water, methanol/water).[6]
PFP (Pentafluorophenyl) Reversed-PhaseHalogenated compounds, including fluorinated pyrazoles, especially for separating isomers.[15][16]Provides unique selectivity based on multiple interaction mechanisms.[16][17]
Optimizing the Mobile Phase

The mobile phase transports the sample through the column, and its composition determines the elution strength.[18]

  • Normal-Phase Eluents: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used.[13] The separation is fine-tuned by gradually increasing the proportion of the polar solvent (gradient elution) to elute more strongly retained compounds.[19]

    • Initial Screening: Thin Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems. Aim for an Rf (retention factor) of approximately 0.2-0.4 for the target compound in the desired solvent mixture.[6]

  • Reversed-Phase Eluents: Common mobile phases are mixtures of water with a miscible polar organic solvent like acetonitrile or methanol.[13][18] Buffers may be added to control the pH, which can be crucial for the separation of ionizable compounds.[18]

    • Gradient Elution: A typical gradient starts with a high percentage of water and gradually increases the organic solvent content to elute more hydrophobic compounds.

Table 2: Common Mobile Phase Systems for Fluorinated Pyrazole Purification

Chromatography ModeStationary PhaseCommon Mobile Phase SystemApplication Example
Normal-Phase Silica GelHexane/Ethyl Acetate GradientSeparation of moderately polar regioisomers.[6][19]
Normal-Phase Silica GelDichloromethane/Methanol GradientPurification of more polar fluorinated pyrazoles.[6]
Reversed-Phase C18Acetonitrile/Water GradientSeparation of polar compounds and regioisomers.[6]
Reversed-Phase C18 or PFPMethanol/Water GradientAlternative to acetonitrile for different selectivity.[6]

Experimental Protocols

Protocol: Normal-Phase Column Chromatography of a Trifluoromethylated Pyrazole

This protocol outlines a general procedure for purifying a moderately polar, solid trifluoromethylated pyrazole using silica gel.

1. Mobile Phase Selection via TLC: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1). d. Visualize the spots under UV light. e. Select the solvent system that gives the target compound an Rf value of ~0.3.[6]

2. Column Packing (Slurry Method): a. In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). b. If the pyrazole is known to be basic, add triethylamine to the eluent to a final concentration of 0.5-1%.[6] c. Clamp a glass chromatography column vertically and ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom. d. Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing without air bubbles.[6]

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane. b. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. c. Carefully add the sample solution or the dry-loaded silica to the top of the packed column.[6]

4. Elution and Fraction Collection: a. Begin eluting with the low-polarity solvent system identified in step 1. b. Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 hexane/ethyl acetate) to move the compounds down the column. c. Collect fractions in test tubes and monitor their composition by TLC.[6]

5. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified fluorinated pyrazole.[6]

Visualization of the Method Development Workflow

The process of selecting the appropriate chromatography conditions can be visualized as a decision tree.

Chromatography_Workflow start Crude Fluorinated Pyrazole solubility Assess Solubility & Polarity (TLC) start->solubility normal_phase_path Soluble in Non-Polar Organic Solvents solubility->normal_phase_path Yes reversed_phase_path Soluble in Polar Organic Solvents/Water solubility->reversed_phase_path No np_stationary Select Normal Phase Stationary Phase normal_phase_path->np_stationary rp_stationary Select Reversed Phase Stationary Phase reversed_phase_path->rp_stationary is_basic Is Pyrazole Basic? np_stationary->is_basic silica Use Silica Gel is_basic->silica No deactivate_silica Use Silica Gel + Triethylamine (0.5-1%) is_basic->deactivate_silica Yes alumina Use Neutral Alumina is_basic->alumina Alternative np_mobile Optimize Mobile Phase (e.g., Hexane/EtOAc) silica->np_mobile deactivate_silica->np_mobile alumina->np_mobile np_run Run Normal-Phase Column Chromatography np_mobile->np_run c18 Use C18 rp_stationary->c18 pfp Use PFP for Alternative Selectivity rp_stationary->pfp rp_mobile Optimize Mobile Phase (e.g., ACN/Water) c18->rp_mobile pfp->rp_mobile rp_run Run Reversed-Phase Column Chromatography rp_mobile->rp_run

Caption: Workflow for selecting column chromatography conditions for fluorinated pyrazoles.

Conclusion and Expert Recommendations

The successful purification of fluorinated pyrazoles by column chromatography is an achievable goal that relies on a systematic and chemically-informed approach. There is no single "best" method; the optimal conditions are dictated by the specific structure of the analyte and its impurities.

Key Takeaways:

  • Always start with TLC: It is the fastest and most cost-effective way to screen conditions.

  • Consider the basicity of the pyrazole ring: If you observe poor recovery or significant peak tailing on silica, switch to deactivated silica or neutral alumina.

  • Don't overlook reversed-phase chromatography: It is a powerful tool for more polar fluorinated pyrazoles and offers complementary selectivity to normal-phase methods.

  • Leverage fluorinated stationary phases: For challenging separations, particularly of isomers, PFP and other fluorinated phases can provide the necessary selectivity that C18 and silica lack.[15][16][17]

By understanding the interplay between the unique properties of fluorinated pyrazoles and the principles of chromatography, researchers can confidently develop efficient and reproducible purification protocols, accelerating the pace of discovery and development.

References

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Application Notes and Protocols for the Utilization of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4] The strategic incorporation of fluorine-containing substituents, such as a perfluoropropyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The subject of this guide, 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, is a highly valuable, albeit specialized, chemical intermediate. Its true potential is unlocked through the chemical versatility of the nitro group, which can be readily transformed into an amino group, providing a key handle for a wide array of subsequent chemical modifications.

These application notes provide detailed protocols for the synthesis and, more importantly, the strategic utilization of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole in synthetic workflows, particularly those geared towards the generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs and computational models.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C7H4F7N3O2[6]
Molecular Weight 295.11 g/mol [6]
Appearance Expected to be a crystalline solidAnalogy to similar pyrazoles[7]
Solubility Soluble in common organic solvents (e.g., DMF, acetonitrile, methanol)[7]
¹H NMR (Predicted) δ ~2.4 (s, 3H, CH₃), ~13.5 (br s, 1H, NH)Based on similar pyrazole structures[7]
¹³C NMR (Predicted) Signals corresponding to the methyl, pyrazole ring, and perfluoropropyl carbonsBased on general pyrazole spectra[8]
IR (Predicted) Bands for N-H, C-H, C=N, C-F, and NO₂ stretchingStandard functional group regions

Safety, Handling, and Storage

As with all nitro-containing and fluorinated compounds, appropriate safety precautions are paramount.

  • Handling: Work in a well-ventilated fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][12] Avoid inhalation of dust and contact with skin and eyes.[9][11][13]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][12] Keep the container tightly sealed.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][13]

Synthetic Strategy: A Plausible Pathway

Diagram: Proposed Synthesis of the Target Intermediate

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration A Perfluorobutyrylacetone C 5-Methyl-3-(perfluoropropyl)-1H-pyrazole A->C EtOH, reflux B Hydrazine Hydrate B->C D 5-Methyl-3-(perfluoropropyl)-1H-pyrazole F 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole D->F 0-10 °C E Fuming HNO₃ / H₂SO₄ E->F

Caption: Proposed two-step synthesis of the target compound.

Core Application: Reduction of the Nitro Group to a Primary Amine

The primary utility of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole as an intermediate lies in the reduction of its nitro group to form 5-Methyl-3-(perfluoropropyl)-1H-pyrazol-4-amine. This amine is a versatile building block for further derivatization.

Protocol 1: Catalytic Hydrogenation

This method is generally clean and high-yielding.

Materials:

  • 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve the 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole in methanol (approximately 0.1 M concentration).

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.[14]

  • Pressurize the vessel with hydrogen gas (typically to 1-3 atm) and stir the mixture vigorously at room temperature.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Methyl-3-(perfluoropropyl)-1H-pyrazol-4-amine, which can be purified by recrystallization or column chromatography if necessary.

Subsequent Derivatization: Building a Compound Library

The resulting 4-amino-pyrazole is a prime substrate for creating a diverse library of analogs for SAR studies. A common and straightforward derivatization is acylation to form amides.

Protocol 2: Acylation of 4-Amino-pyrazole

Materials:

  • 5-Methyl-3-(perfluoropropyl)-1H-pyrazol-4-amine

  • Acyl chloride or acid anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the 5-Methyl-3-(perfluoropropyl)-1H-pyrazol-4-amine (1.0 equivalent) in DCM.

  • Add the base (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.[14]

  • Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by TLC.

  • Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude amide product.

  • Purify the product by column chromatography or recrystallization as needed.

Diagram: Workflow for Library Generation

G cluster_0 Derivatization Reactions Start 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole Intermediate 5-Methyl-3-(perfluoropropyl)-1H-pyrazol-4-amine Start->Intermediate Reduction (Protocol 1) Acylation Acylation (Amides) Intermediate->Acylation Sulfonylation Sulfonylation (Sulfonamides) Intermediate->Sulfonylation ReductiveAmination Reductive Amination Intermediate->ReductiveAmination UreaFormation Urea Formation Intermediate->UreaFormation Library Diverse Compound Library Acylation->Library Sulfonylation->Library ReductiveAmination->Library UreaFormation->Library

Caption: Derivatization workflow from the key amine intermediate.

Conclusion: A Gateway to Novel Chemical Entities

5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole represents a strategically designed chemical intermediate. The interplay between the electron-withdrawing perfluoropropyl group and the synthetically versatile nitro group makes it an ideal starting point for the synthesis of novel, highly functionalized pyrazole derivatives. The protocols outlined in these notes provide a reliable foundation for researchers in drug discovery and materials science to leverage this powerful building block in their synthetic endeavors.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules 12.4 (2007): 775-87. [Link]

  • Korniienko, I., et al. "SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE." ChemRxiv, 2021. [Link]

  • Tatum, L. A., et al. "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one." Molbank 2022.4 (2022): M1483. [Link]

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  • Singh, R. P., et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." The Journal of Organic Chemistry 79.23 (2014): 11487-93. [Link]

  • Nilsson, D., et al. "Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes." The Journal of Organic Chemistry 86.22 (2021): 15587-95. [Link]

  • Begtrup, M., and P. Larsen. "Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis." Acta Chemica Scandinavica 44 (1990): 1050-7. [Link]

  • Wang, X., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry 14.7 (2023): 1205-25. [Link]

  • Thirusharwin, S., et al. "Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 336 (2025): 126940. [Link]

  • Deng, X., and N. S. Mani. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry 73.6 (2008): 2412-5. [Link]

  • Iadanza, M., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules 28.9 (2023): 3724. [Link]

  • Chawla, G., et al. "Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications." Oriental Journal of Chemistry 33.5 (2017): 2155-68. [Link]

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Application Note & Protocols: A Framework for Investigating 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition potential of the novel compound, 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole. Due to the novelty of this specific molecule, this guide is structured as a prospective roadmap, outlining a logical, field-proven workflow from initial target hypothesis to biochemical characterization and preliminary cellular validation. We provide detailed, self-validating protocols and explain the scientific rationale behind key experimental choices, empowering researchers to systematically uncover the therapeutic potential of this promising scaffold.

Introduction: Deconstructing the Candidate Molecule

5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is a synthetic heterocyclic compound featuring several key functional groups that suggest a strong potential for biological activity. The pyrazole core itself is present in many clinically approved drugs, including anti-inflammatory agents and kinase inhibitors.[5][6] The specific substitutions on this core provide further rationale for its investigation as an enzyme inhibitor:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known to engage in hydrogen bonding and other key interactions within enzyme active sites.[4][7]

  • Perfluoropropyl Group (-CF₂CF₂CF₃): The inclusion of fluorine is a common strategy in modern drug design.[8] This group can significantly enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to improved potency and pharmacokinetic properties.[9]

  • Nitro Group (-NO₂): An electron-withdrawing group that can modulate the electronic properties of the pyrazole ring, influencing its pKa and interaction potential. It can also serve as a key hydrogen bond acceptor.

  • Methyl Group (-CH₃): A small lipophilic group that can occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity.

Given these structural features, a systematic evaluation of this compound's inhibitory activity against relevant enzyme classes is highly warranted.

Rationale for Target Selection: A Hypothesis-Driven Approach

The vast biological activity of pyrazole derivatives provides a logical starting point for identifying potential enzyme targets.[6][10][11] Based on extensive literature precedent for structurally related compounds, we propose prioritizing the following enzyme families for initial screening.

  • Protein Kinases: This is arguably the most promising target class. A multitude of pyrazole-containing molecules have been developed as potent inhibitors of various kinases (e.g., JNK, EGFR, VEGFR-2, PI3Kα), which are critical targets in oncology and inflammatory diseases.[1][2][12][13][14][15]

  • Cyclooxygenases (COX-1/COX-2): The pyrazole scaffold is famously found in several non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which selectively inhibit COX-2.[5][16][17][18][19] The anti-inflammatory potential of this new compound should be thoroughly investigated.

  • Other High-Value Targets: Depending on available resources, screening against other enzymes where pyrazoles have shown activity, such as urease, cholinesterases, or bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), could reveal unexpected therapeutic avenues.[20][21][22]

G cluster_0 Compound Structure Analysis cluster_1 Hypothesized Target Classes (Based on Literature) cluster_2 Primary Screening Panels Compound 5-Methyl-4-nitro-3- (perfluoropropyl)-1H-pyrazole Kinases Protein Kinases (Cancer, Inflammation) Compound->Kinases COX Cyclooxygenases (COX-1/2) (Inflammation, Pain) Compound->COX Other Other Enzymes (e.g., DapE, Urease) Compound->Other KinasePanel Kinase Panel (e.g., KinomeScan) Kinases->KinasePanel COXAssay COX-1/2 Inhibition Assay COX->COXAssay OtherAssay Specific Enzyme Assays Other->OtherAssay G Start Start: Compound P Stock Primary Primary Screen (Single High Concentration, e.g., 10 µM) Start->Primary Decision1 Inhibition > 50%? Primary->Decision1 IC50 Secondary Assay: IC50 Determination (Dose-Response Curve) Decision1->IC50 Yes Inactive No Significant Activity Decision1->Inactive No MoA Mechanism of Action (MoA) Studies (Enzyme Kinetics) IC50->MoA Cellular Cellular Assays (Target Engagement & Phenotype) MoA->Cellular End Validated Hit: Proceed to Lead Optimization Cellular->End

Caption: Experimental workflow for inhibitor identification and validation.

Protocol 4.1: IC₅₀ Determination via Dose-Response Assay

Scientist's Note: Once a "hit" is identified in a primary screen (e.g., >50% inhibition at a single concentration), the next step is to determine its potency. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. This is a critical metric for comparing compounds.

Materials:

  • Target enzyme (e.g., a specific protein kinase or COX-2)

  • Substrate for the enzyme (e.g., a fluorescent peptide for a kinase)

  • Cofactors as required (e.g., ATP for kinases)

  • Compound P

  • Positive control inhibitor (a known inhibitor for the target enzyme)

  • Assay buffer

  • 384-well assay plates

  • Plate reader (e.g., fluorescence polarization, luminescence)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound P in DMSO. For example, starting from a 1 mM stock, dilute to get concentrations that, when added to the assay, will span a range from ~30 µM down to the nanomolar level.

  • Assay Plate Setup:

    • Add a small volume (e.g., 50 nL) of the diluted Compound P, positive control, and DMSO (vehicle control) to separate wells of the 384-well plate.

    • Add the enzyme solution (prepared in assay buffer) to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate/cofactor mix (e.g., peptide substrate and ATP) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop & Read: Stop the reaction (if necessary, using a stop solution) and read the plate on the appropriate plate reader.

  • Data Analysis:

    • Normalize the data: Set the average of the vehicle (DMSO) control wells as 0% inhibition and the average of the positive control wells as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

All quantitative data should be summarized in clear, structured tables for easy comparison.

Target EnzymeCompound P IC₅₀ (µM)Positive Control IC₅₀ (µM)
Kinase A0.850.05 (Staurosporine)
Kinase B15.20.04 (Staurosporine)
Kinase C> 300.06 (Staurosporine)
COX-1 25.5 0.1 (Celecoxib)
COX-2 1.2 0.2 (Celecoxib)

In this hypothetical example, Compound P shows promising potency and selectivity for COX-2 over COX-1, and moderate activity against Kinase A, warranting further investigation.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor works is fundamental for drug development. [23][24]Kinetic assays can elucidate the mechanism of inhibition (e.g., competitive, non-competitive), providing critical insights for rational drug design. [23][25][26]

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E_c E ES_c ES E_c->ES_c + S EI_c EI E_c->EI_c + I S_c S I_c I ES_c->E_c P_c E + P ES_c->P_c k_cat EI_c->E_c E_nc E ES_nc ES E_nc->ES_nc + S EI_nc EI E_nc->EI_nc + I S_nc S I_nc I ES_nc->E_nc ESI_nc ESI ES_nc->ESI_nc + I P_nc E + P ES_nc->P_nc k_cat EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc

Caption: Simplified diagrams of competitive and non-competitive inhibition.

Protocol 5.1: Enzyme Kinetic Assays for MoA Determination

Scientist's Note: This protocol determines the inhibition mechanism by measuring enzyme reaction rates at various substrate and inhibitor concentrations. The resulting data, when plotted (e.g., as a Lineweaver-Burk plot), can distinguish between competitive, non-competitive, and other modes of inhibition.

Procedure:

  • Setup: The assay is set up similarly to the IC₅₀ determination, but instead of a single substrate concentration, a matrix of conditions is used.

  • Inhibitor Concentrations: Choose several fixed concentrations of Compound P based on its IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Substrate Concentrations: For each inhibitor concentration, perform a substrate titration. The substrate concentrations should span a range around the known Kₘ value for the enzyme (e.g., from 0.1 x Kₘ to 10 x Kₘ).

  • Measure Initial Velocity (v₀): For each condition in the matrix, measure the initial reaction rate. Ensure measurements are taken in the linear phase of the reaction.

  • Data Analysis:

    • Plot the initial velocity (v₀) against substrate concentration [S] for each inhibitor concentration.

    • Transform the data for a linear plot, such as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

    • Interpretation:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Kₘ decrease).

Conclusion and Future Directions

This application note provides a robust, hypothesis-driven strategy for the initial characterization of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole as a potential enzyme inhibitor. By following this structured workflow—from rational target selection and foundational physicochemical characterization to potency determination and mechanism of action studies—researchers can generate high-quality, reproducible data. A positive outcome from these biochemical assays, such as the identification of potent and selective activity against a specific kinase or COX isoenzyme, would provide a strong rationale for advancing the compound to cell-based assays and subsequent lead optimization studies.

References

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • Gao, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Al-Ostath, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]

  • Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Jose, B., & Sivakala, K. K. (2013). A novel method for screening beta-glucosidase inhibitors. PMC - PubMed Central. Available at: [Link]

  • Encyclopedia.pub (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Wikipedia. Enzyme inhibitor. Available at: [Link]

  • Academic Strive (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors. Available at: [Link]

  • Bekhit, A. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. Available at: [Link]

  • Journal of Chemical Health Risks (2023). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • DiPuma, T. A., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

  • DiPuma, T. A. (2024). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons. Available at: [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... Available at: [Link]

  • Roth, B. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • TeachMePhysiology (2024). Enzyme Inhibition - Types of Inhibition. Available at: [Link]

  • ResearchGate (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]

  • Chikhale, R., et al. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. substituted pyrazoles with potential antitumor activity. Available at: [Link]

  • Guda, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Available at: [Link]

  • TSI Journals (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Available at: [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Available at: [Link]

  • Frontiers (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]

  • Korabecny, J., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. Some examples of commercially available pyrazole derivatives as NSAIDs. Available at: [Link]

  • Ragavendran, J. V., et al. (2017). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available at: [Link]

  • Carlsson, J. (2025). Structure-based Virtual Screening for Enzyme Inhibitors in Vast Chemical Space. YouTube. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for navigating the unique challenges associated with the purification of fluorinated pyrazole compounds. For researchers, scientists, and professionals in drug development, the introduction of fluorine into a pyrazole scaffold can dramatically enhance biological activity. However, this powerful structural modification also introduces a distinct set of purification hurdles. This guide provides in-depth, field-proven insights to troubleshoot and overcome these challenges, ensuring the integrity and purity of your target compounds.

The Fluorine Factor: Why Purification Can Be Deceptively Complex

The high electronegativity of fluorine profoundly alters the physicochemical properties of pyrazole compounds, impacting their behavior during purification.[1] Key considerations include:

  • Altered Polarity and Lipophilicity: Fluorine's impact on a molecule's polarity is not always straightforward. While highly electronegative, the overall effect on dipole moment and, consequently, interaction with stationary phases in chromatography can be complex. The introduction of fluorine can modify a molecule's lipophilicity, which is a critical parameter in purification.[2]

  • Modified pKa Values: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting solubility and chromatographic behavior, especially in pH-dependent separations.[1]

  • Intermolecular Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can lead to unexpected co-elution with impurities or poor peak shape in chromatography.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when purifying fluorinated pyrazoles.

Q1: My fluorinated pyrazole is showing poor peak shape (tailing or fronting) on silica gel chromatography. What is the likely cause?

A1: Peak tailing is often due to strong interactions between the analyte and active sites on the silica gel. For fluorinated pyrazoles, the pyrazole ring's basic nitrogen atoms can interact strongly with acidic silanol groups on the silica surface. The presence of electron-withdrawing fluorine atoms can modulate this basicity. Peak fronting is less common but can occur at high concentrations due to column overload.

Troubleshooting Steps:

  • Add a mobile phase modifier: A small amount of a basic modifier like triethylamine (0.1-1%) or a more volatile option like ammonium hydroxide can neutralize the acidic silanol groups, improving peak shape.

  • Use a different stationary phase: Consider using deactivated silica, alumina, or a bonded phase like diol or cyano.

  • Check for compound stability: Some fluorinated compounds can be unstable on silica. A quick TLC analysis with spotting and letting it sit for an hour before eluting can sometimes indicate degradation.

Q2: I'm struggling to crystallize my fluorinated pyrazole. It keeps oiling out. What should I try?

A2: "Oiling out" occurs when the compound's solubility in the chosen solvent system is too high at the crystallization temperature, or when impurities are inhibiting crystal lattice formation. The unique intermolecular interactions of fluorinated compounds can sometimes favor amorphous phases over crystalline ones.

Troubleshooting Steps:

  • Solvent Selection is Key: Experiment with a wider range of solvent systems. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but soluble upon heating. Use co-solvent systems (e.g., ethanol/water, dichloromethane/hexane) to fine-tune solubility.

  • Slow Down the Process: Rapid cooling often leads to oiling out. Try slow cooling, allowing the solution to cool to room temperature over several hours before placing it in the refrigerator.

  • Seed the Solution: If you have a small amount of pure, solid material, adding a seed crystal can initiate crystallization.

  • Increase Purity: The presence of even small amounts of impurities can disrupt crystallization. Consider an additional chromatographic step to improve the purity of the material before attempting crystallization again.

Q3: I have synthesized regioisomers of a fluorinated pyrazole, and they are very difficult to separate by flash chromatography. What strategies can I employ?

A3: The separation of regioisomers is a common challenge, as they often have very similar polarities.[3] The subtle differences in dipole moments and steric hindrance due to the placement of the fluorine atom or other substituents need to be exploited.

Troubleshooting Steps:

  • Optimize the Mobile Phase: A systematic screening of different solvent systems is crucial. Sometimes switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or even a small amount of an alcohol can significantly improve resolution.

  • Consider a Different Stationary Phase: If silica gel fails, consider using a stationary phase with different selectivity. Aromatic bonded phases (like phenyl) or fluorinated stationary phases can offer unique interactions that may resolve the isomers.[4]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution. A C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different polarity, allowing for easy separation. The derivative can then be converted back to the desired product.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific purification techniques.

Guide 1: Flash Column Chromatography

Flash chromatography is the workhorse for routine purification. However, the unique properties of fluorinated pyrazoles can lead to common issues.

Causality: The introduction of fluorine can sometimes increase the lipophilicity of the pyrazole, causing it to elute closer to non-polar byproducts than its non-fluorinated analog.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation in flash chromatography.

Detailed Protocol for Solvent System Screening:

  • Objective: To find a mobile phase that provides optimal separation (ΔRf > 0.15) between the fluorinated pyrazole and the impurity.

  • Materials: TLC plates (silica gel 60 F254), spotting capillaries, developing chambers, and a range of solvents (Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)).

  • Procedure: a. Prepare a stock solution of the crude reaction mixture. b. On a TLC plate, spot the mixture in separate lanes. c. Develop the plate in different solvent systems. Start with a standard Hexane/EtOAc system and then try systems like Hexane/DCM, Hexane/Acetone, and Hexane/Toluene. d. Visualize the spots under UV light and/or with a staining agent. e. Calculate the Rf values and select the solvent system that gives the best separation.

Guide 2: Crystallization

Crystallization is an excellent method for obtaining highly pure material.

Causality: This is often due to rapid, uncontrolled precipitation rather than slow, selective crystallization. This can be caused by using a solvent in which the compound is too insoluble or by cooling the solution too quickly.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor crystallization.

Experimental Protocol for Co-solvent Crystallization:

  • Objective: To achieve slow, selective crystallization of the fluorinated pyrazole.

  • Materials: The impure fluorinated pyrazole, a primary solvent in which the compound is soluble (e.g., Dichloromethane, Acetone, Ethanol), and an anti-solvent in which the compound is insoluble (e.g., Hexane, Heptane, Water).

  • Procedure: a. Dissolve the impure compound in a minimal amount of the primary solvent with gentle heating. b. While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes faintly turbid. c. If too much anti-solvent is added and the product crashes out, add a small amount of the primary solvent to redissolve it. d. Cover the flask and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in a refrigerator to maximize crystal formation. f. Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Summary Tables

Table 1: Common Chromatographic Issues and Solutions for Fluorinated Pyrazoles

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction with acidic silica; basicity of pyrazole nitrogen.Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase. Use deactivated silica or an alternative stationary phase (e.g., alumina).
Co-elution with Polar Impurities Unexpected hydrogen bonding involving fluorine or the pyrazole ring.Change the solvent system to one with different hydrogen bonding capabilities (e.g., switch from ethyl acetate to dichloromethane/methanol).
Irreproducible Retention Times Instability of the compound on the stationary phase; changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Perform a stability test of the compound on a TLC plate. Consider a less acidic stationary phase.
Poor Resolution of Isomers Very similar polarity and structure.Use a shallower solvent gradient in flash chromatography. Employ preparative HPLC, potentially with a specialized column (e.g., phenyl or fluorinated phase).[4]

Table 2: Starting Solvent Systems for Crystallization of Fluorinated Pyrazoles

Compound PolarityRecommended Solvent/Co-solvent System(s)
Non-polar Dichloromethane/Hexane, Toluene/Heptane, Ethyl Acetate/Hexane
Intermediate Polarity Ethanol/Water, Acetone/Hexane, Isopropanol/Water
Polar Methanol/Water, Acetonitrile/Water, Recrystallization from a single polar solvent (e.g., Ethanol)

References

  • University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • Mlostoń, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

  • Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry. [Link]

  • Đurović, S., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link]

  • St-Gelais, A., et al. (2022). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • Langer, P., et al. (2011). Method for purifying pyrazoles.
  • Mlostoń, G., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules. [Link]

  • Sharpe, T. R., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science. [Link]

  • Nenajdenko, V. G., & Shastin, A. V. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Molecules. [Link]

  • Sloop, J., et al. (2015). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. [Link]

  • Saha, R., et al. (2015). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. [Link]

  • Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. [Link]

  • Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. ResearchGate. [Link]

  • LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting. YouTube. [Link]

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Technical Support Center: Scale-Up Synthesis of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals tackling the challenges associated with the scale-up synthesis of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole. The information herein synthesizes established chemical principles with practical, field-proven insights to ensure safety, reproducibility, and yield optimization.

Introduction: Understanding the Core Challenges

The synthesis of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole presents a unique set of challenges that are magnified during scale-up. These difficulties arise from the interplay of three key factors:

  • Regioselectivity: The initial formation of the pyrazole ring can yield isomeric impurities that are difficult to separate from the desired product.[1][2]

  • Electron-Deficient Ring System: The potent electron-withdrawing nature of the perfluoropropyl group deactivates the pyrazole ring, necessitating forceful conditions for the subsequent nitration step.

  • Hazardous Nitration Process: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not meticulously controlled.[3][4][5] The thermal stability of the resulting nitropyrazole is also a critical safety consideration.[6][7][8]

This guide provides a structured, question-and-answer approach to navigate these complexities, offering both troubleshooting solutions and detailed protocols.

Section 1: Synthesis of the Precursor, 5-Methyl-3-(perfluoropropyl)-1H-pyrazole

The quality and purity of the starting pyrazole are paramount for a successful nitration. The most common route involves the condensation of a fluorinated 1,3-dicarbonyl compound with hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing the 5-Methyl-3-(perfluoropropyl)-1H-pyrazole precursor?

A1: The primary challenge is controlling regioselectivity. The reaction of a non-symmetrical β-diketone (like 1,1,1,2,2,3,3-heptafluoro-5,7-octanedione) with hydrazine can lead to two regioisomers: the desired 5-methyl-3-(perfluoropropyl) isomer and the undesired 3-methyl-5-(perfluoropropyl) isomer. The steric bulk and electronic effects of the perfluoropropyl group heavily influence the initial nucleophilic attack by hydrazine, often leading to a mixture of products.[1][9]

Q2: How can I improve the regioselectivity to favor the desired 5-methyl isomer?

A2: Optimizing reaction conditions is key.

  • Temperature Control: Running the initial condensation at lower temperatures (e.g., 0-10 °C) can enhance selectivity by favoring the thermodynamically more stable product, which is often the isomer with the bulkier group at the 3-position.[1]

  • pH Adjustment: The reaction is typically acid-catalyzed. Carefully controlling the pH can influence the rate of condensation at the different carbonyl groups. A weakly acidic medium is often preferred.

  • Solvent Choice: The polarity of the solvent can impact the transition state energies of the two possible cyclization pathways. Experimenting with both protic (e.g., ethanol) and aprotic (e.g., toluene) solvents is recommended to find the optimal system for your specific substrate.

Troubleshooting Guide: Precursor Synthesis
Problem Potential Cause(s) Suggested Solutions & Rationale
Low Yield 1. Incomplete reaction. 2. Side reactions or decomposition.1. Increase reaction time or temperature moderately. Monitor via TLC/HPLC to avoid product degradation. 2. Ensure an inert atmosphere (N₂ or Ar). Hydrazine can be sensitive to air oxidation. Check the quality of the starting diketone.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction conditions favor both pathways. 2. High reaction temperature.1. Screen different solvents. The polarity can influence which carbonyl is more readily attacked.[1] 2. Lower the reaction temperature. Add hydrazine slowly at 0-5 °C and allow the reaction to warm to room temperature gradually.
Difficult Purification Co-elution of isomers during chromatography.1. Convert to a salt. Pyrazoles can be protonated with a mineral acid to form salts, which may have different crystallization properties, allowing for purification by recrystallization.[10] 2. Utilize a different stationary phase for chromatography if standard silica gel is ineffective.
Experimental Protocol: Synthesis of 5-Methyl-3-(perfluoropropyl)-1H-pyrazole

Safety First: Hydrazine is highly toxic and potentially explosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a quench solution (e.g., sodium hypochlorite) readily available.

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add 1,1,1,2,2,3,3-heptafluoro-5,7-octanedione (1.0 eq) and ethanol (5-10 volumes).

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Hydrazine Addition: Add a solution of hydrazine hydrate (1.1 eq) in ethanol (2 volumes) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the initial exotherm.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired regioisomer.

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis start 1. Charge Reactor with Fluorinated Diketone & EtOH cool 2. Cool to 0-5 °C start->cool Inert Atmosphere (N₂) add 3. Slow Addition of Hydrazine Hydrate cool->add T < 10 °C react 4. React at RT (12-18h) add->react workup 5. Aqueous Workup & Extraction react->workup Monitor by TLC/HPLC purify 6. Column Chromatography workup->purify product1 Pure 5-Methyl-3-(perfluoropropyl) -1H-pyrazole purify->product1

Caption: Workflow for the synthesis of the pyrazole precursor.

Section 2: Nitration of 5-Methyl-3-(perfluoropropyl)-1H-pyrazole

This is the most critical and hazardous step in the sequence. The deactivated pyrazole ring requires strong nitrating agents, which elevates the safety risks, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q3: Why is this nitration so challenging and hazardous to scale up?

A3: There are two primary reasons:

  • Thermal Hazard: The reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, and potentially an explosion.[3][4][5][11]

  • Product Instability: Highly nitrated heterocyclic compounds can be thermally sensitive or shock-sensitive energetic materials.[6][12][13] Accumulation of the product in the reaction vessel at elevated temperatures is extremely dangerous.

Q4: What nitrating agent should I use and how can I control the reaction?

A4: A mixture of fuming nitric acid and concentrated sulfuric acid is typically required due to the deactivated ring.[6][12] Control is achieved through several measures:

  • Reverse Addition: Add the pyrazole substrate to the cold nitrating mixture, not the other way around. This ensures that the substrate is always the limiting reagent and cannot accumulate.

  • Precise Temperature Control: Maintain a very low temperature (e.g., -5 to 5 °C) throughout the addition using an efficient cooling system. A deviation of even a few degrees can dramatically increase the reaction rate and heat output.

  • Slow, Controlled Dosing: The substrate should be added slowly and subsurface to ensure rapid mixing and heat transfer.

  • Agitation: Efficient stirring is crucial to prevent localized "hot spots" where the reaction can accelerate uncontrollably.

Troubleshooting Guide: Nitration
Problem Potential Cause(s) Suggested Solutions & Rationale
No or Low Conversion 1. Nitrating conditions are too mild. 2. Poor quality of nitrating acids.1. Slightly increase temperature (e.g., to 5-10 °C) after the addition is complete, with extreme caution. 2. Use fresh, high-purity acids. Fuming nitric acid can degrade over time.
Formation of Byproducts (e.g., dinitro- compounds) 1. Reaction temperature too high. 2. "Hot spots" due to poor mixing. 3. Substrate added too quickly.1. Maintain strict temperature control below 5 °C. 2. Increase agitation speed. Ensure the reactor is properly baffled for efficient mixing. 3. Reduce the addition rate.
Uncontrolled Exotherm (Runaway Reaction) 1. Cooling failure. 2. Substrate added too quickly. 3. Accumulation of unreacted starting material.IMMEDIATE ACTION: 1. Stop the addition. 2. Engage emergency cooling. 3. If safe, add a pre-chilled quenching agent. A runaway nitration is a severe safety incident. A thorough hazard analysis (e.g., DSC, ARC) is essential before any scale-up.[3][4]
Experimental Protocol: Controlled Nitration

Safety First: This procedure is extremely hazardous. It must be conducted behind a blast shield in a reinforced fume hood. An emergency quench bath (ice/water) must be ready. Personnel must be fully trained in handling highly corrosive and reactive materials.

  • Reactor Preparation: In a jacketed reactor rated for the conditions, add concentrated sulfuric acid (98%, 3-4 volumes).

  • Cooling: Cool the sulfuric acid to -5 to 0 °C.

  • Nitrating Mixture: Slowly and carefully add fuming nitric acid (90%, 1.2 eq) to the cold sulfuric acid. The temperature must be kept below 10 °C during this addition.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled back to -5 to 0 °C, begin the slow, dropwise addition of the 5-Methyl-3-(perfluoropropyl)-1H-pyrazole (1.0 eq). The pyrazole can be dissolved in a small amount of sulfuric acid to aid addition.

  • Temperature Monitoring: Monitor the internal temperature continuously. The addition rate must be controlled to maintain the temperature at < 5 °C.

  • Reaction: After the addition is complete, hold the reaction at 0-5 °C for 1-2 hours, monitoring for completion by HPLC.

  • Quenching: The most dangerous step. The reaction mixture is quenched by very slowly pouring it onto a large excess of crushed ice with vigorous stirring. The temperature of the quench pot must be kept low.

  • Workup: The precipitated solid product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at a low temperature (< 40 °C). Do not use a standard oven.

Nitration Troubleshooting & Safety Logic

G start Initiate Nitration Protocol check_temp Is Temperature < 5°C? start->check_temp proceed Continue Slow Addition of Pyrazole check_temp->proceed Yes temp_high Temperature > 5°C check_temp->temp_high No proceed->check_temp addition_complete Addition Complete? proceed->addition_complete action_stop STOP ADDITION IMMEDIATELY temp_high->action_stop action_cool Increase Cooling action_stop->action_cool action_cool->check_temp addition_complete->proceed No hold_reaction Hold at 0-5°C for 1-2h addition_complete->hold_reaction Yes quench Controlled Quench onto Ice hold_reaction->quench

Caption: Decision logic for temperature control during nitration.

Section 3: Purification of the Final Product

The crude product from the nitration will likely contain residual acids, water, and potentially over-nitrated byproducts.

Frequently Asked Questions (FAQs)

Q5: What is the most effective way to purify the final product on a large scale?

A5: Recrystallization is the most viable method for large-scale purification. The challenge lies in finding a suitable solvent system. The perfluoropropyl group significantly alters the solubility profile, often making the compound more soluble in non-polar solvents than typical nitrated aromatics.

  • Solvent Screening: Screen various solvents such as ethanol, isopropanol, toluene, and heptane, as well as co-solvent systems (e.g., ethanol/water, toluene/heptane).

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to induce crystallization.

Q6: How does the perfluoropropyl group affect the overall process?

A6: The C₃F₇ group has several profound effects:

  • Electronic: It is strongly electron-withdrawing, deactivating the pyrazole ring and making nitration more difficult and hazardous.

  • Solubility: It increases lipophilicity, which can aid in extraction into organic solvents but may complicate recrystallization. It can also lead to different chromatographic behavior compared to non-fluorinated analogs.[14]

  • Steric: It can influence regioselectivity during the initial pyrazole synthesis.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).
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  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). PubMed Central. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2012). MDPI. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI. [Link]

  • Direct nitration of five membered heterocycles. (2005). ResearchGate. [Link]

  • New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (1969). Sci-Hub. [Link]

  • Thermal Decomposition of Nitropyrazoles. (2017). ResearchGate. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ACS Publications. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. (2018). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ResearchGate. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). MDPI. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. (2022). ACS Publications. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2023). MDPI. [Link]

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. (2019). PubMed Central. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2019). ResearchGate. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). MDPI. [Link]

  • Method for purifying pyrazoles. (2011).
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  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2017). Taylor & Francis Online. [Link]

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strategies to improve the purity of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support center for 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and challenging molecule. The presence of strong electron-withdrawing groups (both the nitro and perfluoropropyl moieties) and the pyrazole core presents specific purification challenges, including the potential for regioisomeric impurities, thermal instability, and unique solubility profiles.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you achieve the highest possible purity for your compound.

Part I: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole in a question-and-answer format.

Question 1: My final product is a persistent yellow or brown color. What are the likely impurities and how can I remove them?

Answer:

Persistent color in nitrated aromatic compounds often indicates the presence of highly conjugated impurities or residual acidic species from the nitration process.

  • Causality: The synthesis of nitropyrazoles, particularly when using strong nitrating agents like mixed nitric and sulfuric acids, can lead to the formation of nitrated byproducts or polyphenol-like species that are highly colored.[1] Incomplete quenching or neutralization can leave residual acids that may catalyze degradation over time.

  • Troubleshooting Steps:

    • Aqueous Wash: Before any other purification, dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine. This removes residual acids.

    • Activated Charcoal Treatment: If color persists after an aqueous workup, it is likely due to organic impurities. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount (1-2% by weight) of activated charcoal. Heat the mixture at reflux for 15-30 minutes, then filter it hot through a pad of Celite® to remove the charcoal. Caution: Do not add charcoal to a solution at or near its boiling point, as this can cause violent bumping.

    • Recrystallization: A carefully chosen recrystallization is often the most effective method for color removal. Screen various solvents to find one where the compound is soluble when hot but sparingly soluble when cold.[2] (See Protocol 1 for a detailed solvent screening method).

Question 2: I'm seeing co-elution of an impurity with my product during silica gel column chromatography. How can I improve the separation?

Answer:

Co-elution occurs when the polarity of the impurity is very similar to your target compound. The highly polar nitro group and the non-polar perfluoropropyl group give the molecule a complex polarity profile, making chromatographic separation challenging.

  • Causality: Standard silica gel chromatography separates compounds based on their polarity and interaction with the stationary phase.[3] If an impurity (e.g., a regioisomer or a closely related byproduct) has a similar overall polarity, it will travel down the column at a nearly identical rate.

  • Troubleshooting Strategies:

    • Optimize the Mobile Phase: The key to chromatographic separation is finding the right mobile phase (eluent).[4] Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), try a three-component system. Adding a small amount of a third solvent, like DCM or toluene, can alter the selectivity of the separation.

    • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase itself.

      • Alumina: For certain compounds, alumina provides a different selectivity compared to silica. Basic or neutral alumina can be particularly useful if your compound is sensitive to the acidic nature of standard silica gel.[5]

      • Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., using a C18-functionalized silica), separation is based more on hydrophobicity.[6] The long perfluoropropyl chain makes your molecule a good candidate for this technique, which may effectively separate it from less hydrophobic impurities.

    • Derivative Formation: For particularly stubborn separations, consider temporarily converting the pyrazole into a salt. A patent for pyrazole purification describes the formation of acid addition salts, which can be crystallized to remove neutral byproducts.[7] After purification, the salt can be neutralized to recover the pure pyrazole.

Question 3: My recovery is very low after recrystallization. What am I doing wrong?

Answer:

Low recovery is a common issue in recrystallization and usually points to one of a few experimental pitfalls.

  • Causality: The goal of recrystallization is to create a supersaturated solution from which only the desired compound crystallizes upon cooling. Using too much solvent, cooling the solution too quickly, or premature crystallization can lead to significant loss of product in the mother liquor.

  • Troubleshooting Steps:

    • Use a Minimum of Hot Solvent: The most common error is adding too much solvent. Add the solvent in small portions to the solid while heating until it just dissolves.[2]

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Crash-cooling a hot solution directly in an ice bath leads to the formation of small, often impure, crystals and traps impurities.[8]

    • Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.

    • Reduce Solvent Volume: If you've added too much solvent, you can carefully evaporate some of it to re-establish a saturated solution and then proceed with cooling.

    • Check the Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC or another method. If a significant amount of product is present, you can perform a second-crop recrystallization to improve your overall yield.

Question 4: I suspect my compound is decomposing during purification. How can I confirm this and prevent it?

Answer:

The combination of a nitro group and a pyrazole ring can make the molecule susceptible to degradation, especially under acidic or high-temperature conditions.

  • Causality: Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds.[9] Likewise, prolonged heating during recrystallization in certain solvents can also lead to degradation.

  • Troubleshooting Steps:

    • Stability Test on TLC: To check for stability on silica, spot your compound on a TLC plate. Run the plate in a suitable solvent system. Then, take the same plate, turn it 90 degrees, and run it again in the same solvent system (this is called 2D TLC). If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[9]

    • Deactivate the Silica Gel: If your compound is acid-sensitive, you can use a deactivated stationary phase. Prepare a slurry of silica gel in your column solvent and add 1% triethylamine or ammonia. This will neutralize the acidic sites on the silica.

    • Use Alternative Purification Methods: If the compound is thermally unstable, avoid high-temperature recrystallizations. Consider cold-temperature methods like solvent-antisolvent precipitation or explore chromatography at room temperature. For compounds that decompose at their boiling point, vacuum distillation at a reduced pressure can lower the boiling point to a safer temperature.[2]

Part II: Frequently Asked Questions (FAQs)

FAQ 1: What are the most effective purification techniques for a molecule like 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole?

Several techniques are essential, often used in combination.[8][10]

  • Liquid-Liquid Extraction: An initial acid/base wash is crucial for removing inorganic salts and acidic/basic byproducts from the reaction mixture.[8]

  • Recrystallization: This is the most powerful technique for purifying crystalline solids. Its effectiveness is entirely dependent on finding a suitable solvent system.

  • Column Chromatography: Indispensable for separating compounds with different polarities, especially for removing closely related impurities that may co-crystallize.[3]

  • Vacuum Distillation: This is only suitable for liquids or low-melting solids that are thermally stable, even under reduced pressure. Given the nitro group, this method should be approached with caution.[2]

G crude Crude Product lle Liquid-Liquid Extraction crude->lle Remove salts, acids/bases recryst Recrystallization lle->recryst Isolate Crystalline Solid chrom Column Chromatography recryst->chrom Impurities remain? pure Pure Product recryst->pure Purity >99%? chrom->pure Isolate pure fractions

FAQ 2: How can I definitively assess the purity of my final product?

A combination of methods is required for a comprehensive purity assessment.[11]

MethodInformation Provided
Melting Point A sharp, narrow melting range is a good indicator of high purity. Impurities typically broaden and depress the melting point.[11]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms the chemical structure and can detect impurities with distinct signals. Quantitative NMR (qNMR) can be used to determine absolute purity against a known standard.[12]
HPLC/GC Provides a quantitative measure of purity by separating the main component from impurities and showing their relative percentages.[]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Elemental Analysis Confirms the elemental composition (C, H, N). A result within ±0.4% of the theoretical value is generally considered pure.[14]

FAQ 3: What are the likely sources of impurities in the synthesis of this compound?

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16]

  • Starting Materials: Unreacted diketone or hydrazine.

  • Regioisomers: If an unsymmetrical diketone is used, the reaction with hydrazine can produce two different regioisomers, which can be very difficult to separate.[17]

  • Side-Reactions: The nitration step can lead to the formation of over-nitrated or isomeric products.[1]

  • Solvent Impurities: Residual solvents from the reaction or purification steps (e.g., water, ethyl acetate) are common impurities.[12]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products diketone Unsymmetrical 1,3-Diketone reaction Cyclocondensation & Nitration diketone->reaction hydrazine Hydrazine hydrazine->reaction product Desired Product reaction->product isomer Regioisomer Impurity reaction->isomer byproduct Side-Reaction Byproducts reaction->byproduct

FAQ 4: Are there any special handling or storage considerations to maintain the purity of this compound?

Yes. Nitro-containing compounds can be energetic and light-sensitive.

  • Storage: Store the compound in a tightly sealed amber vial to protect it from light and moisture. For long-term storage, keeping it in a freezer at -20°C is recommended to minimize degradation.

  • Handling: Always handle the material in a well-ventilated fume hood. As with many nitroaromatic compounds, exercise caution regarding heat, shock, and friction. While this specific compound's properties are likely unknown, it is prudent to treat it as potentially energetic.

Part III: Detailed Protocols & Methodologies

Protocol 1: Step-by-Step Guide to Recrystallization Solvent Screening

This protocol helps you efficiently identify the ideal solvent for purifying your compound via recrystallization.

  • Preparation: Place a small amount (~10-20 mg) of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with common solvents of varying polarities (see table below).

  • Solubility Check (Cold): Agitate the tubes. If the compound dissolves completely at room temperature, that solvent is unsuitable for recrystallization (the compound is too soluble).

  • Solubility Check (Hot): For solvents that did not dissolve the compound cold, heat them gently in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.[2]

  • Cooling & Observation: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent is one that dissolves the compound completely when hot and results in the formation of abundant, well-defined crystals upon cooling.

Table of Common Recrystallization Solvents

SolventPolarityBoiling Point (°C)Notes
Hexane / HeptaneNon-polar69 / 98Good for non-polar compounds.
TolueneNon-polar111Higher boiling point, good for slow crystal growth.
DichloromethanePolar Aprotic40Low boiling point, can be difficult to handle.
Diethyl EtherPolar Aprotic35Very volatile, high flammability.
Ethyl AcetatePolar Aprotic77A versatile, moderately polar solvent.
AcetonePolar Aprotic56Tends to dissolve many compounds even when cold.
IsopropanolPolar Protic82Common choice for many organic solids.
EthanolPolar Protic78Similar to isopropanol, often used with water.
WaterPolar Protic100Only for compounds with sufficient polarity.

Protocol 2: Step-by-Step Guide to Flash Column Chromatography

This protocol describes a standard method for purifying a compound using silica gel flash chromatography.

  • TLC Analysis: First, determine the optimal solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it evenly without cracks.[18]

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a more polar solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure to begin flowing the solvent through the column.[18]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified compound.

References

  • Vertex AI Search. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
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  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds. .

  • Overall Science. (2020). Purification of Organic Compounds. [Link]

  • Reddit. (2023). Purification - Help. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.).
  • PubMed. (n.d.). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. [Link]

  • National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. [Link]

  • American Chemical Society. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2015). Nitropyrazoles (review). [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. (2013). Synthesis and crystal structures of N-substituted pyrazolines. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • Defense Technical Information Center. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • MDPI. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. [Link]

  • Khan Academy. (2013). Column chromatography. .

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its versatility allows for substitutions that can drastically alter its biological profile, leading to compounds with activities ranging from anti-inflammatory to anticancer.[3][4][5] This guide provides a comparative analysis of the putative biological activity of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a uniquely substituted molecule, against other well-documented pyrazole derivatives. Due to the limited direct experimental data on this specific compound, this guide will extrapolate its potential activities based on the known effects of its key structural motifs: the 4-nitro group, the perfluoroalkyl chain, and the methyl group.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] This arrangement imparts unique physicochemical properties that make them ideal scaffolds for drug design. Many pyrazole-containing drugs are commercially available, including the anti-inflammatory drug celecoxib, the analgesic dipyrone, and the anti-obesity agent rimonabant.[1][3] The biological activities of pyrazole derivatives are diverse and include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][6][7]

Profiling 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole: A Structural-Activity Relationship (SAR) Perspective

Direct biological data for 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is not extensively available in the public domain. However, we can infer its potential biological profile by dissecting its structure and examining the known influence of each substituent.

  • The 4-Nitro Group: The presence of a nitro group, a strong electron-withdrawing moiety, at the 4-position of the pyrazole ring is significant. Nitro-substituted pyrazoles have been reported to exhibit potent antimicrobial and anticancer activities.[8] The electron-withdrawing nature of the nitro group can enhance the compound's interaction with biological targets and may contribute to its mechanism of action.

  • The 3-(Perfluoropropyl) Group: The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[9] Perfluoroalkyl chains, such as the perfluoropropyl group, can significantly increase a molecule's potency. Fluorinated pyrazoles have demonstrated a broad range of biological activities, including antifungal and antibacterial effects.[10][11]

  • The 5-Methyl Group: The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially affecting its binding to target proteins and its overall pharmacological profile.

Based on these structural features, 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is hypothesized to possess potent antimicrobial and potentially anticancer activities.

Comparative Analysis of Biological Activities

To provide a clear comparison, we will examine the biological activities of different classes of pyrazole derivatives and contrast them with the predicted profile of our focus compound.

Biological ActivityReference Pyrazole DerivativesKey Findings & IC50/MIC ValuesPredicted Profile of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole
Antimicrobial 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideHigh antibacterial and antifungal activity with MIC values of 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively.[7]High potential for broad-spectrum antimicrobial activity due to the combined effects of the 4-nitro and perfluoropropyl groups.
Anticancer 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5)Significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 0.08 µM.[12]Potential for significant anticancer activity, possibly through mechanisms involving EGFR inhibition or apoptosis induction.[13]
Anti-inflammatory Pyrazolines 2d and 2eHigher anti-inflammatory activity than the standard drug indomethacin.[14]The presence of the perfluoropropyl group may confer some anti-inflammatory properties, though this is less certain than its antimicrobial potential.
Experimental Methodologies for Biological Evaluation

To empirically determine the biological activity of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a series of standardized in vitro assays are necessary.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

  • Materials: Mueller-Hinton broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial and fungal inoculums, test compound, positive control antibiotics (e.g., ciprofloxacin, fluconazole), negative control (DMSO).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the compound in the appropriate growth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well.

    • Include positive and negative controls on each plate.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, A549), DMEM or RPMI-1640 medium supplemented with fetal bovine serum, 96-well plates, MTT reagent, DMSO, test compound, positive control (e.g., doxorubicin).

  • Procedure:

    • Seed cancer cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for antimicrobial and anticancer screening.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Media Growth Medium Media->SerialDilution Inoculum Standardized Inoculum Inoculation Inoculate Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadResults Visual/Spectrophotometric Reading Incubation->ReadResults MIC Determine MIC ReadResults->MIC Anticancer_Screening_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well Plate CompoundTreatment Treat with Test Compound CellSeeding->CompoundTreatment MTT_add Add MTT Reagent CompoundTreatment->MTT_add Formazan Solubilize Formazan MTT_add->Formazan Absorbance Measure Absorbance Formazan->Absorbance IC50 Calculate IC50 Absorbance->IC50

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is paramount in a laboratory setting. This guide provides in-depth safety and logistical information for the use of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a compound characterized by its unique trifunctional chemical structure. The presence of a nitro group, a pyrazole ring, and a perfluoropropyl chain necessitates a comprehensive approach to personal protective equipment (PPE) to mitigate potential hazards.

Understanding the Risks: A Multifaceted Hazard Profile

  • Nitro Compounds: Often associated with toxicity and can be reactive. Similar nitro-containing pyrazoles are known to cause skin and eye irritation.[1][2]

  • Fluorinated Compounds: The perfluoropropyl group places this compound in the category of per- and polyfluoroalkyl substances (PFAS). PFAS are noted for their persistence in the environment.[3][4] Some fluorinated compounds can be readily absorbed through the skin.[3]

  • Pyrazole Core: The pyrazole ring is a common scaffold in pharmaceuticals and agrochemicals.[5][6] While the core itself has a lower hazard profile, its reactivity can be influenced by the attached functional groups.

Given these considerations, a conservative approach to PPE is warranted, assuming the compound may be a skin and eye irritant, potentially toxic if ingested or inhaled, and could have unknown long-term health effects due to its PFAS nature.

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to provide comprehensive protection.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and potential projectiles. Goggles offer primary protection, while the face shield adds a secondary layer of defense for the entire face.[3]
Hand Protection Double-gloving with nitrile or neoprene glovesGiven the potential for skin absorption of fluorinated compounds, double-gloving is a critical precaution.[3] The outer glove can be removed if contaminated, leaving a clean glove underneath. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
Body Protection Flame-resistant lab coat and a chemical-resistant apronA flame-resistant lab coat protects against splashes and potential fires.[3][7] A chemical-resistant apron worn over the lab coat provides an additional barrier against corrosive or readily absorbed substances.[7] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls, such as those made from Tyvek®, should be considered.[8]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation.[3][7] If engineering controls are insufficient, a respirator may be necessary.[3]

Procedural Guidance: Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Lab_Coat Don flame-resistant lab coat Wash_Hands->Lab_Coat Inner_Gloves Don inner pair of gloves Lab_Coat->Inner_Gloves Apron Don chemical-resistant apron Inner_Gloves->Apron Outer_Gloves Don outer pair of gloves Apron->Outer_Gloves Goggles Don chemical splash goggles Outer_Gloves->Goggles Face_Shield Don face shield Goggles->Face_Shield

Caption: Sequential workflow for correctly donning PPE.

Doffing PPE: A Step-by-Step Protocol
  • Chemical Decontamination (if applicable): If gross contamination has occurred, decontaminate the outer layer of PPE before removal.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off to contain any contaminants.

  • Face Shield: Remove the face shield from the back of the head.

  • Apron: Unfasten and remove the chemical-resistant apron, folding the contaminated side inward.

  • Goggles: Remove the goggles from the back of the head.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any contamination on the exterior.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Management and Decontamination

In the event of a spill, evacuate the area if necessary and follow your institution's emergency procedures.

For small spills:

  • Wear appropriate PPE as outlined above.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate the spill area. For PFAS, cleaning with a detergent like Luminox® followed by hot water and then a deionized water rinse is a recommended practice.[9] For some applications, a 10% nitric acid solution rinse may be used for glassware, followed by a thorough water rinse.[9]

Disposal Plan: A Cradle-to-Grave Approach

All waste generated from handling 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid waste, including gloves, aprons, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and labeled hazardous waste container.

  • Disposal Method: The disposal of PFAS-containing materials is subject to stringent regulations.[10] The primary recommended methods are high-temperature incineration or disposal in a permitted hazardous waste landfill.[10][11] Always consult with your institution's environmental health and safety department to ensure compliance with local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, minimizing risks and ensuring a secure laboratory environment.

References

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  • EPA. operating procedure.
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  • Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • ACS Publications. Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature.
  • Fluorogistx. Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition.
  • US EPA. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • International Enviroguard. 3 Common Chemicals That Require Protective Clothing.
  • TCI Chemicals. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 139756-01-7.
  • NCBI. PFAS Exposure Reduction.
  • EPA. 1H-Pyrazole, 3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl- - Substance Details.
  • NIH. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines.
  • ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
  • Biosynth. Safety Data Sheet.
  • RJ Lee Group. Understanding PFAS Cleanup: Effective Strategies and Techniques.
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  • DuPont. Dust & Particle Protection PPE | DuPont™ Tyvek® Coveralls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.